molecular formula C10H15BrN4O2 B10950206 4-bromo-1,3-dimethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide

4-bromo-1,3-dimethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10950206
M. Wt: 303.16 g/mol
InChI Key: RWYFMCJXAVUJIE-UHFFFAOYSA-N
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Description

4-BROMO-1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that contains a pyrazole ring substituted with bromine, methyl groups, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole core.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Morpholino group introduction: The morpholino group can be introduced through nucleophilic substitution using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate).

Major Products

    Substitution products: Various substituted derivatives depending on the nucleophile used.

    Oxidation products: Oxidized forms such as oxides or hydroxyl derivatives.

    Reduction products: Reduced forms such as hydrides or dehalogenated derivatives.

    Coupling products: Coupled products with new carbon-carbon bonds.

Scientific Research Applications

4-BROMO-1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological research: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-BROMO-1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide: Lacks the morpholino group.

    1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Contains a nitro group instead of bromine.

    4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide: Contains chlorine instead of bromine.

Uniqueness

4-BROMO-1,3-DIMETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. The bromine atom also provides a handle for further functionalization through substitution reactions.

Properties

Molecular Formula

C10H15BrN4O2

Molecular Weight

303.16 g/mol

IUPAC Name

4-bromo-2,5-dimethyl-N-morpholin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C10H15BrN4O2/c1-7-8(11)9(14(2)12-7)10(16)13-15-3-5-17-6-4-15/h3-6H2,1-2H3,(H,13,16)

InChI Key

RWYFMCJXAVUJIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)NN2CCOCC2)C

Origin of Product

United States

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